molecular formula C12H15N B11915707 (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline

(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline

Cat. No.: B11915707
M. Wt: 173.25 g/mol
InChI Key: RECFGDIQHWJCFR-NXEZZACHSA-N
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Description

(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline is a high-value, stereochemically defined tricyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate for developing novel therapeutic agents. The hexahydrocyclopenta[c]quinoline core is recognized as a promising scaffold for designing multi-target therapeutics . Research indicates that derivatives of this structure have been investigated as dual modulators of biologically important targets such as Carbonic Anhydrases (CA) and Estrogen Receptors (ER), which are co-expressed in various cancers, including breast and prostate cancer . Furthermore, structurally related tetrahydroquinoline compounds have demonstrated potent antiproliferative activity against cancer cell lines, with some analogues showing up to 25-fold improvement in potency in studies against leukemia cells . The scaffold is typically assembled via methods such as the Povarov reaction, a three-component aza-Diels–Alder reaction . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle the compound with appropriate care. For specific storage and handling information, please refer to the provided safety data sheet.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(3aS,9bR)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline

InChI

InChI=1S/C12H15N/c1-2-7-12-11(5-1)10-6-3-4-9(10)8-13-12/h1-2,5,7,9-10,13H,3-4,6,8H2/t9-,10-/m1/s1

InChI Key

RECFGDIQHWJCFR-NXEZZACHSA-N

Isomeric SMILES

C1C[C@@H]2CNC3=CC=CC=C3[C@@H]2C1

Canonical SMILES

C1CC2CNC3=CC=CC=C3C2C1

Origin of Product

United States

Preparation Methods

Sc(OTf)₃-Catalyzed Cyclocondensation

The most widely reported method employs a three-component reaction between substituted benzaldehydes, anilines, and cyclopentadiene, catalyzed by scandium triflate (Sc(OTf)₃). This approach leverages a Pavarov-like mechanism to form the cyclopenta[c]quinoline core.

Procedure :

  • Imine Formation : Benzaldehyde derivatives (e.g., 6-bromopiperonal) and anilines (e.g., p-aminoacetophenone) condense in methanol to form a Schiff base.

  • Cycloaddition : Cyclopentadiene undergoes a stereoselective Diels-Alder reaction with the imine intermediate, facilitated by Sc(OTf)₃ in dichloromethane at 0°C.

  • Ring Closure : Acid-catalyzed dehydration yields the tricyclic product.

Key Data :

CatalystTemperatureTimeYield (%)endo:exo Ratio
Sc(OTf)₃0°C4 h9598:02
BF₃·OEt₂Reflux5 min4490:10

Palladium-Catalyzed Ring Expansion

Spirocyclic Intermediate Pathway

A novel palladium-catalyzed method involves 3-bromoindoles and internal alkynes. The mechanism proceeds via double alkyne insertion into a Pd–C bond, followed by dearomatization and-sigmatropic rearrangement.

Procedure :

  • Oxidative Addition : 3-Bromoindole reacts with Pd(0) to form a Pd(II) intermediate.

  • Alkyne Insertion : Two equivalents of alkyne insert into the Pd–C bond, generating a spirocyclic cyclopentadiene.

  • Rearrangement : A double-sigmatropic shift forms the cyclopenta[c]quinoline skeleton.

Optimization :

SubstrateCatalystLigandYield (%)
3-BromoindolePd(PPh₃)₄PPh₃78
3-Bromo-5-MeO-indolePd(OAc)₂Xantphos85

This method avoids prefunctionalized starting materials but requires stringent anhydrous conditions.

Photocyclisation of Oxime Derivatives

Light-Mediated Aromatization

2-Benzylidenecyclopentanone O-alkyloximes undergo UV-induced cyclization to form 2,3-dihydro-1H-cyclopenta[b]quinolines, which are oxidized to the target compound.

Mechanism :

  • E→Z Isomerization : Photoexcitation converts the oxime to its Z-isomer.

  • 6π-Electrocyclization : Conrotatory ring closure forms a dihydroquinoline intermediate.

  • Aromatization : Spontaneous elimination of alcohol or acetic acid yields the aromatic product.

Conditions :

Oxime TypeSolventλ (nm)Yield (%)
O-AllyloximeMethanol30075
O-AcetyloximeAcetic Acid25482

Meta-substituted benzaldehydes show regioselectivity for 5- or 7-substituted products.

Enantioselective N-Heterocyclic Carbene (NHC) Catalysis

Asymmetric Mannich Cyclization

A proline-catalyzed Mannich reaction between diallylindolenines and aldehydes generates spirocyclic intermediates, which undergo ring-closing metathesis (RCM) to form enantioenriched cyclopenta[c]quinolines.

Procedure :

  • Mannich Reaction : (R)-Proline catalyzes the asymmetric addition of diallylindolenine to aldehydes.

  • RCM : Grubbs II catalyst mediates cyclization to form the tricyclic core.

Stereochemical Control :

Catalystee (%)drYield (%)
(R)-Proline9295:583
(S)-Proline8890:1078

This method achieves high enantiomeric excess but requires multistep synthesis.

Microwave-Assisted Friedländer Synthesis

Acetic Acid-Mediated Cyclodehydration

A modified Friedländer reaction under microwave irradiation condenses 2-aminobenzophenones with cyclic ketones (e.g., cyclohexanone) in neat acetic acid.

Optimization :

ConditionTimeYield (%)
Conventional Reflux48 h18
Microwave (160°C)5 min89

This green method avoids toxic solvents but is limited to electron-rich anilines.

Comparative Analysis of Methods

MethodAdvantagesLimitationsStereoselectivity
Sc(OTf)₃ MCROne-pot, high endo selectivityRequires anhydrous conditions98% endo
Pd-CatalyzedBroad substrate scopeExpensive catalystsModerate
PhotocyclisationSolvent-free, scalableLimited to UV-active substratesHigh
NHC CatalysisEnantioselectiveMultistep, long reaction times>90% ee
Microwave FriedländerRapid, eco-friendlyNarrow substrate scopeN/A

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in stereoselective [4+2] cycloadditions, particularly under Lewis acid catalysis. Scandium triflate [Sc(OTf)₃] efficiently promotes reactions with electron-deficient dienophiles like 2,3-dihydrofuran, achieving high endo-selectivity (up to 98:2 endo:exo ratios) .

Dienophile Catalyst Solvent Temp Selectivity (endo:exo) Yield
2,3-DihydrofuranSc(OTf)₃DCM0°C98:0295%
CyclopentadieneSc(OTf)₃AcetonitrileRT93:0788%

Mechanistic Insight : Endo preference arises from π–π stacking between the electron-rich quinoline system and the dienophile in the transition state . Lower solvent polarity (e.g., DCM vs. acetonitrile) enhances selectivity by minimizing polar interactions .

Functionalization at the Amine Center

The secondary amine undergoes nucleophilic reactions, including acylation and sulfonylation , to form derivatives with modified pharmacological profiles.

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) yields N-acylated derivatives :

(3aS,9bR)-Hexahydroquinoline+RCOClEt3N, DCMRCONH-hexahydroquinoline\text{(3aS,9bR)-Hexahydroquinoline} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{RCONH-hexahydroquinoline}

Example: Synthesis of 1-((3aS,4R,9bR)-4-(6-Bromobenzo[d] dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethanone (G-1) achieved 95% yield .

Sulfonylation

Treatment with sulfonyl chlorides introduces sulfonamide groups, as seen in the synthesis of (3aS,4R,9bR)-4-(2-chloro-4-hydroxyphenyl)-8-sulfonamide derivatives (PubChem CID: 166175749) .

Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the quinoline ring’s unsaturated bonds, yielding decahydro derivatives.

Oxidation

Controlled oxidation with KMnO₄ or CrO₃ introduces ketone or hydroxyl groups at reactive positions (e.g., C-8), though specifics require further experimental validation.

Catalytic Transformations

Sc(OTf)₃ facilitates multicomponent reactions (MCRs) involving aldehydes, amines, and dienophiles. For example:

PhCHO+p-NH2Acetophenone+CyclopentadieneSc(OTf)₃Endo-adduct\text{PhCHO} + \text{p-NH}_2\text{Acetophenone} + \text{Cyclopentadiene} \xrightarrow{\text{Sc(OTf)₃}} \text{Endo-adduct}

This one-pot method streamlines syntheses of complex polycyclic frameworks .

Stereochemical Considerations

The (3aS,9bR) configuration imposes rigid stereoelectronic constraints:

  • Endo preference in cycloadditions is enforced by the bicyclic system’s convex face .

  • Chiral Lewis acids (e.g., Sc(III)) enhance diastereoselectivity in asymmetric syntheses .

Scientific Research Applications

Synthesis of Derivatives

The synthesis of cyclopenta[c]quinoline derivatives often involves complex organic reactions. For instance, recent studies have focused on the creation of novel derivatives through palladium-catalyzed reactions and other synthetic pathways. These methods allow for the efficient production of compounds that exhibit varied biological activities.

  • Palladium-Catalyzed Reactions : A novel ring-expansion reaction has been developed to convert pyrrole rings into pyridine structures via carbon insertion. This method enhances the diversity of cyclopenta[c]quinoline derivatives available for further biological evaluation .

Cytotoxicity Against Cancer Cells

One of the most promising applications of (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline is its role as a cytotoxic agent in cancer treatment. Studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : A study evaluated the cytotoxic activity of synthesized cyclopenta[b]quinoline derivatives against HeLa, LS180, MCF-7, and Raji cancer cell lines. The most potent compound demonstrated significant activity with an IC30 value of 24.4 µM against HeLa cells .
  • Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves DNA intercalation and inhibition of topoisomerase II. These interactions disrupt cellular processes essential for cancer cell proliferation .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in preclinical models:

  • Study on Antiproliferative Activity :
    • A series of cyclopenta[c]quinoline analogs were tested for their antiproliferative properties against human leukemia cell lines. The results indicated that these compounds could serve as potential lead candidates for further development in cancer therapeutics .
  • Mechanistic Studies :
    • Research into the mechanisms underlying the activity of these compounds suggests that simultaneous inhibition of MDM2 and XIAP proteins may provide a dual-targeting strategy in cancer treatment . This approach could enhance the efficacy of existing therapies.

Data Summary

Compound NameCell Line TestedIC30 Value (µM)Mechanism of Action
6hHeLa24.4DNA intercalation
6hRaji82Topoisomerase II inhibition
MX69EU-1Not specifiedDual inhibition

Mechanism of Action

The mechanism of action of (3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related cyclopentaquinoline derivatives and their biological profiles:

Compound Name Key Substituents/Modifications Target/Activity Key Findings
G15 [(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline] Bromobenzodioxol group at C4 GPER-1 antagonist Inhibits approach to sexually receptive females in naïve male rats .
G1 [(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline] Acetyl group at C8 GPER-1 agonist Activates GPER-1-dependent signaling pathways in cancer cells .
G36 [(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline] Isopropyl group at C8 GPER-1 modulator Exhibits subtype-selective modulation of estrogen receptor activity .
4-Phenylcyclopenta[c]quinoline derivatives Phenyl group at C4 GPER-1 ligands Bind to hydrophobic residues (Met141, Trp272) with comparable efficacy .
N-[1H,2H,3H-cyclopenta[b]quinolin-9-yl]amino]alkyl]acridine-9-carboxamide Acridine-carboxamide hybrid Multifunctional agents (neuroprotection, DNA intercalation) Demonstrated neuroprotective effects against oxidative stress .

Binding Affinity and Selectivity

The target compound and its analogues exhibit distinct binding modes due to stereochemical and substituent variations:

  • Hydrophobic Interactions: All cyclopentaquinoline derivatives share interactions with Met141, Val219, and Trp272 in GPER-1. However, bromobenzodioxol-substituted compounds (e.g., G15, G1) show enhanced selectivity due to π-π stacking with Phe223 .
  • Hydrogen Bonding : The amine group in the parent compound forms a critical hydrogen bond with Glu218, while acetyl or isopropyl substituents (e.g., G1, G36) alter ligand-receptor dynamics by introducing steric hindrance .

Research Findings and Implications

  • GPER-1 Selectivity : The bromobenzodioxol moiety in G15 and G1 enhances subtype specificity, reducing off-target effects on classical estrogen receptors (ERα/β) .
  • Neuroprotective Applications : Acridine hybrids (e.g., 3d) show 86% yield in synthesis and potentiation of olaparib-induced DNA damage in cancer cells, suggesting dual therapeutic roles .
  • Synthetic Challenges : Derivatives with longer alkyl chains (n = 5–9) exhibit reduced solubility, necessitating formulation optimization for in vivo studies .

Biological Activity

(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and structure-activity relationships (SAR), drawing from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N
  • Molecular Weight : 174.24 g/mol

This compound belongs to a class of bicyclic compounds known for their diverse pharmacological activities.

Antitumor Activity

Research has indicated that quinoline derivatives exhibit significant antitumor properties. A study reviewed various quinoline-based compounds and found that many demonstrated cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit the growth of various tumor types by interfering with cellular processes such as DNA replication and cell cycle progression .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of quinoline derivatives. For example:

  • Antibacterial Activity : Compounds structurally related to this compound were tested against a range of bacterial strains. Results indicated moderate antibacterial effects compared to standard antibiotics like gatifloxacin .
  • Antifungal Activity : Similar compounds also exhibited antifungal properties against various fungi species. Their effectiveness was generally lower than that of established antifungal agents like ketoconazole .

Anti-inflammatory Effects

Quinoline derivatives have been investigated for their anti-inflammatory properties. Some studies reported that certain analogs showed significant inhibition of inflammatory markers in vitro and in vivo models. The anti-inflammatory activity is often attributed to their ability to inhibit cyclooxygenase enzymes and other inflammatory mediators .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key factors influencing activity include:

  • Substitution Patterns : Modifications at specific positions on the quinoline ring can enhance or diminish biological activity.
  • Lipophilicity : The hydrophobic nature of the compound affects its bioavailability and interaction with biological targets.

Case Studies

  • Antitumor Study : A study examined a series of quinoline derivatives for their cytotoxic effects on human cancer cell lines. Results demonstrated that modifications to the cyclopenta structure significantly influenced antitumor potency .
  • Antimicrobial Evaluation : In a comparative study of several quinoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that certain substitutions enhanced antibacterial activity while others did not show significant effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the cyclopenta[c]quinoline core in (3aS,9bR)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline?

  • Methodological Answer : The cyclopenta[c]quinoline framework can be synthesized via multicomponent coupling reactions using transition-metal catalysts. For instance, zirconocene-mediated coupling of silicon-tethered diynes with nitriles enables the formation of fused pyrrolo-pyridine derivatives, which can be adapted to cyclopenta[c]quinoline synthesis . Palladium-catalyzed silylene transfer reactions with strained silacyclopropanes or siliranes are also effective for generating silacyclic intermediates, which can undergo further functionalization . Key steps include controlling regioselectivity through steric hindrance adjustments in nitrile substrates (e.g., using iso-propyl CN to halt intermediates) .

Q. What spectroscopic and crystallographic techniques are critical for confirming the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for stereochemical confirmation, as demonstrated for structurally similar hexahydrofuroquinoline derivatives . Dynamic NMR studies (e.g., NOESY or ROESY) can resolve axial/equatorial proton orientations in solution, while high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) validate molecular connectivity. Computational methods like DFT can supplement experimental data to predict stable conformers .

Q. How can researchers optimize reaction conditions to enhance stereochemical purity during synthesis?

  • Methodological Answer : Stereoselectivity is influenced by catalyst choice and reaction parameters. For example, palladium catalysts in silylene transfer reactions favor trans-silacycle formation, while copper or zinc catalysts enable selective carbonyl insertion into silacyclopropanes . Temperature control (e.g., low temps for kinetic trapping) and chiral auxiliaries can further refine enantiomeric excess.

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in reactions involving substituted nitriles?

  • Methodological Answer : Steric and electronic effects in nitrile substrates significantly impact reaction pathways. Bulky nitriles (e.g., t-BuCN) stabilize intermediates via coordination to zirconium centers, halting reactions at the metallocycle stage, while smaller nitriles proceed to full bond cleavage . Mechanistic studies using isotopic labeling (e.g., ¹⁵N-CN) and in situ IR monitoring can track C≡N bond activation and Si–C bond cleavage kinetics .

Q. How do transition-metal catalysts influence the regioselectivity of cyclopenta[c]quinoline derivatives?

  • Methodological Answer : Catalyst choice dictates regioselectivity. For example:

  • Palladium : Promotes silylene transfer to form silacyclobutanes or siloles via oxidative addition .
  • Rhodium : Cleaves robust Si–Csp³ bonds in trialkylsilyl groups, enabling benzosilole formation under mild conditions .
  • Silver/Zinc : Activates silacyclopropanes for selective insertion into carbonyl compounds or alkynes .
    Comparative studies using kinetic isotope effects (KIE) and Hammett plots can elucidate electronic influences .

Q. What computational strategies validate synthetic pathways for stereochemically complex intermediates?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict stereochemical outcomes. For example, calculating activation energies for competing [3+2] vs. [2+2] cycloadditions in zirconocene-mediated reactions can guide catalyst design . Molecular dynamics simulations also assess conformational stability in solution, corroborating NMR data .

Q. How can researchers resolve discrepancies in pharmacological activity data for structurally analogous compounds?

  • Methodological Answer : Discrepancies may arise from off-target interactions or stereochemical variations. Standardized in vitro assays (e.g., enzyme inhibition, receptor binding) with strict stereochemical controls are critical. For instance, chiral HPLC separation of enantiomers followed by activity profiling isolates bioactive conformers . Molecular docking studies using cryo-EM or X-ray crystallography-derived protein structures can rationalize activity differences .

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